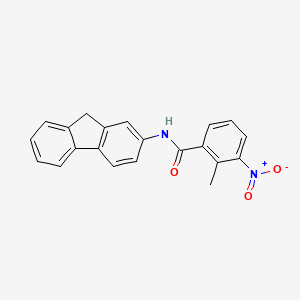![molecular formula C15H21N5O2S B5790722 2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide](/img/structure/B5790722.png)
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-diethylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. ADTA belongs to the class of 1,2,4-triazole derivatives and has been found to exhibit remarkable biological activities.
作用機序
The mechanism of action of ADTA is not yet fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting specific enzymes or by binding to cellular receptors. ADTA has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
ADTA has been found to exhibit significant biochemical and physiological effects. It has been shown to inhibit the growth of various fungal and bacterial strains, including Candida albicans, Escherichia coli, and Staphylococcus aureus. ADTA has also been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity. Furthermore, ADTA has been found to exhibit significant antioxidant activity, which may have potential therapeutic implications.
実験室実験の利点と制限
One of the main advantages of ADTA is its broad-spectrum activity against various microbial strains. This makes it a promising candidate for the development of new antimicrobial agents. However, one of the limitations of ADTA is its relatively low solubility in water, which may limit its use in certain applications.
将来の方向性
There are several potential future directions for research on ADTA. One area of interest is the development of new ADTA derivatives with improved solubility and bioactivity. Another area of interest is the investigation of the mechanism of action of ADTA, which may provide insights into its potential therapeutic applications. Additionally, the use of ADTA as a chelating agent for metal ions and as a corrosion inhibitor may have potential industrial applications. Finally, the potential use of ADTA as an antioxidant and its ability to induce apoptosis in cancer cells may have significant implications for the development of new cancer therapies.
合成法
The synthesis of ADTA involves the reaction of 4-amino-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol with N,N-diethylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as chloroform or methylene chloride. The resulting product is purified by column chromatography using a suitable solvent system.
科学的研究の応用
ADTA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit significant antifungal, antibacterial, and antitumor activities. ADTA has also been investigated for its potential use as a corrosion inhibitor, as well as its ability to act as a chelating agent for metal ions.
特性
IUPAC Name |
2-[[4-amino-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O2S/c1-3-19(4-2)14(21)11-23-15-18-17-13(20(15)16)10-22-12-8-6-5-7-9-12/h5-9H,3-4,10-11,16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHSOHQTHPQVTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(N1N)COC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-allyl-3-chloro-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5790644.png)
![methyl 4-{2-cyano-3-[(4-fluorophenyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B5790649.png)
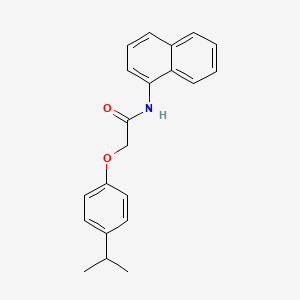
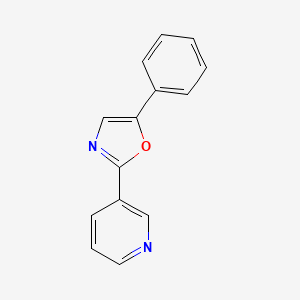
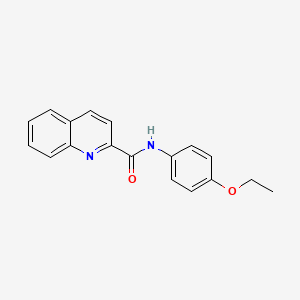

![N-[4-(5-chloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5790674.png)
![3-[(1-benzyl-4-piperidinyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5790679.png)
![1-(cyclopropylcarbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5790690.png)
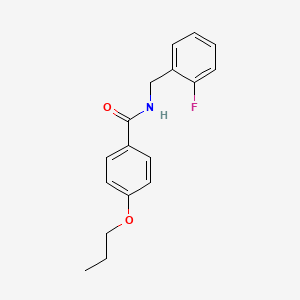
![5-isopropyl-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B5790709.png)
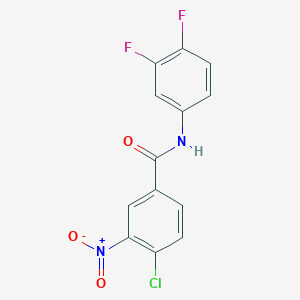
![3,5-dimethyl-4-[(4-methylphenyl)thio]-1-phenyl-1H-pyrazole](/img/structure/B5790721.png)
